N-Tfa-L-proline methyl ester
Description
Stereochemical Significance of L-Proline and its N-Protected Derivatives
L-proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto its backbone amine, forming a pyrrolidine (B122466) ring. rsc.orgresearchgate.net This cyclic structure imparts significant conformational rigidity, restricting the backbone dihedral angle (φ) to approximately -65°. nih.gov This inherent constraint makes proline a crucial element in defining the three-dimensional structures of peptides and proteins, often inducing specific turns and secondary structures. rsc.orgnih.gov
The stereochemistry of proline derivatives is further influenced by two key equilibria: the cis-trans isomerization of the amide bond and the endo-exo pucker of the pyrrolidine ring. nih.gov The protection of the secondary amine (the N-terminus) is a critical consideration in synthetic applications. N-protected derivatives of L-proline are extensively used in peptide synthesis and as organocatalysts. nih.govclockss.orgresearchgate.net The nature of the N-protecting group can significantly influence the conformational preferences of the proline ring and the stereochemical outcome of reactions. nii.ac.jpnih.gov For instance, the selection of the N-protecting group can direct the diastereoselective arylation at the 5-position of L-proline derivatives. nii.ac.jp Carbamate protecting groups like methoxycarbonyl or benzyloxycarbonyl tend to favor the formation of cis-arylated products, whereas an N-benzoyl group preferentially yields the trans-arylated product. nii.ac.jp This control is attributed to the coordination of the protecting group's carbonyl with a Lewis acid, influencing the intermediate carbocation or iminium ion stability. nii.ac.jp
The conformational landscape of substituted prolines has been a subject of extensive study, as modifications to the ring can further modulate the cis/trans and endo/exo equilibria. nih.gov These modifications, including N-acylation, are powerful tools for fine-tuning the structural and, consequently, the functional properties of proline-containing molecules. nih.gov
Rationale for Trifluoroacetylation of L-Proline Methyl Ester in Advanced Research
The selection of a specific protecting group is a strategic choice in organic synthesis, tailored to the requirements of the reaction sequence. The trifluoroacetyl (TFA) group, in the context of N-Tfa-L-proline methyl ester, offers several distinct advantages.
First, the trifluoroacetyl group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. lookchem.com This electronic effect can significantly influence the reactivity and selectivity of the molecule in various chemical transformations. lookchem.com In medicinal chemistry, for example, the related aryltriflate moiety has been selected for its ability to establish specific hydrophobic interactions with minimal steric hindrance in receptor binding sites. nih.gov
Second, the TFA group serves as a robust protecting group for the amine functionality. It is stable under a variety of reaction conditions but can be removed when necessary. researchgate.net Its use in peptide synthesis is well-established. For instance, prolylproline has been synthesized using trifluoroacetyl protection for the amine group during carbodiimide-promoted peptide bond formation. researchgate.net
Finally, the methyl ester protects the carboxylic acid functionality of proline. cymitquimica.com Esterification enhances solubility in organic solvents and allows the compound to be used as an intermediate in further synthetic steps, such as peptide couplings where the ester can be hydrolyzed to reveal the carboxylic acid. lookchem.comcymitquimica.com The synthesis of N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysyl-L-proline methyl ester, an intermediate in the production of lisinopril (B193118), exemplifies the use of the proline methyl ester in a coupling reaction. google.com
| Moiety | Key Property | Primary Rationale for Use in Synthesis | Reference |
|---|---|---|---|
| L-Proline Scaffold | Conformationally restricted pyrrolidine ring | Provides a rigid chiral backbone, influencing stereochemical outcomes. | rsc.orgnih.gov |
| Trifluoroacetyl (TFA) Group | Strongly electron-withdrawing; ¹⁹F NMR active | Modulates electronic properties and reactivity; serves as a stable protecting group and a spectroscopic probe. | lookchem.comrsc.orgresearchgate.net |
| Methyl Ester Group | Protects carboxylic acid; enhances organic solubility | Allows for sequential reactions and facilitates handling in non-aqueous media. | lookchem.comcymitquimica.com |
Overview of Academic Research Trajectories for N-Trifluoroacetyl-L-proline Methyl Ester
Research involving this compound and related compounds spans several key areas of organic and medicinal chemistry, primarily leveraging its properties as a protected amino acid and a chiral building block.
A significant application lies in the synthesis of complex, biologically active molecules. For example, it has been used as a key intermediate in the synthesis of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. google.com In a patented process, N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine is coupled with L-proline methyl ester to form a fully protected lisinopril derivative. google.comgoogle.com This highlights the compound's role in the construction of peptide-like pharmaceuticals.
The compound is also central to conformational studies of peptides. The trifluoroacetyl group can be used as a ¹⁹F-NMR reporter to probe the structure of peptaibiotics and their interactions with membranes. researchgate.net In a study of alamethicin (B1591596) analogs, a γ-trifluoroacetylated amino acid was incorporated to assess its impact on the peptide's helical structure, demonstrating that such labeling does not introduce dramatic backbone modifications. researchgate.net
Furthermore, derivatives of this compound are explored in the field of asymmetric catalysis. While L-proline itself is a renowned organocatalyst, its derivatives are continuously being developed to improve solubility, activity, and selectivity in various reactions, such as aldol (B89426) and Mannich reactions. clockss.orgacs.orgtandfonline.com The modification of the N-terminus is a common strategy to tune the catalyst's properties. For instance, N-acyl proline derivatives have been studied for their ability to control diastereoselectivity in arylation reactions. nii.ac.jp The electronic nature of the trifluoroacetyl group can influence the transition state of catalyzed reactions, offering a pathway to new catalytic systems.
| Research Area | Specific Application of this compound or Analogues | Key Finding/Outcome | Reference |
|---|---|---|---|
| Pharmaceutical Synthesis | Intermediate in the synthesis of lisinopril. | Used in the coupling step with a protected lysine (B10760008) derivative to form the dipeptide core of the drug. | google.comgoogle.com |
| Peptide Conformational Analysis | As a building block for peptides with a ¹⁹F-NMR label. | The TFA group serves as a non-perturbing conformational probe for structural studies. | rsc.orgresearchgate.net |
| Asymmetric Catalysis | As a precursor or model for developing new organocatalysts. | The N-acyl group's electronic and steric properties are critical for controlling stereoselectivity. | nii.ac.jpacs.org |
| Peptidomimetic Development | A building block for molecules that mimic peptide structures. | Offers enhanced stability and bioavailability compared to natural peptides. | lookchem.com |
Properties
Molecular Formula |
C8H10F3NO3 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
methyl (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H10F3NO3/c1-15-6(13)5-3-2-4-12(5)7(14)8(9,10)11/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
SZHIHLKFIRSJER-YFKPBYRVSA-N |
SMILES |
COC(=O)C1CCCN1C(=O)C(F)(F)F |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(F)(F)F |
sequence |
P |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for N Trifluoroacetyl L Proline Methyl Ester
Direct Trifluoroacetylation Strategies
The introduction of the trifluoroacetyl (Tfa) group onto the nitrogen atom of L-proline methyl ester is a key synthetic step. This section delves into the reagents, reaction selectivity, and optimization of pathways for this transformation.
Investigation of Trifluoroacetylation Reagents and Reaction Selectivity
The selection of an appropriate trifluoroacetylating agent is crucial for achieving high yield and purity of N-Tfa-L-proline methyl ester. Several reagents are commonly employed for this purpose, each with distinct reactivity and selectivity profiles.
Trifluoroacetic Anhydride (B1165640) (TFAA) is a highly reactive and commonly used reagent for the N-trifluoroacetylation of amino acids and their esters. The reaction with L-proline methyl ester, a secondary amine, proceeds readily. Due to the high reactivity of TFAA, the reaction is typically fast. The selectivity of TFAA for the secondary amine of the proline ring over the methyl ester is excellent under controlled conditions, as the ester group is significantly less nucleophilic. researchgate.net The reaction is often performed in an inert solvent, and the presence of a mild base can be used to neutralize the trifluoroacetic acid byproduct. organic-chemistry.org
Ethyl Trifluoroacetate serves as a milder alternative to TFAA for trifluoroacetylation. guidechem.com This reagent is less reactive, which can be advantageous in preventing potential side reactions. The reaction with L-proline methyl ester typically requires heating or the presence of a base to proceed at a reasonable rate. Its lower reactivity can also translate to higher selectivity, particularly when other sensitive functional groups are present in the substrate.
Other potential reagents include N-Trifluoroacetyl-L-prolyl chloride (TPC) , which can be synthesized and used for subsequent reactions. This reagent is particularly useful in the context of preparing dipeptides, as it is already activated for amide bond formation.
The selectivity of these reagents is a critical consideration. For L-proline methyl ester, the primary site of reaction is the secondary amine of the pyrrolidine (B122466) ring. The ester functionality is generally stable under the conditions used for N-trifluoroacetylation. However, highly reactive reagents like TFAA under harsh conditions could potentially lead to side reactions. Therefore, the choice of reagent and reaction conditions must be carefully considered to ensure the desired chemoselectivity.
Table 1: Comparison of Common Trifluoroacetylation Reagents
| Reagent | Reactivity | Typical Conditions | Selectivity |
| Trifluoroacetic Anhydride (TFAA) | High | Inert solvent, often with a mild base | Excellent for N-acylation over ester |
| Ethyl Trifluoroacetate | Moderate | Often requires heat or base catalysis | High, good for sensitive substrates |
Optimization of Synthetic Pathways for N-Trifluoroacetyl-L-proline Methyl Ester
The optimization of the synthetic pathway to this compound focuses on maximizing the yield and purity of the product while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
The synthesis first requires the preparation of L-proline methyl ester . This is typically achieved by the esterification of L-proline using methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or by refluxing with a strong acid. chemrxiv.org
For reactions involving ethyl trifluoroacetate , optimization may involve screening different bases and solvents, as well as adjusting the reaction temperature. For instance, the reaction can be conducted in refluxing toluene. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
Purification of the final product, this compound, is commonly achieved through column chromatography on silica (B1680970) gel or by distillation under reduced pressure, depending on the physical properties of the compound and the nature of any impurities.
Synthesis of N-Trifluoroacetylated Proline-Containing Peptidic Structures
This compound is a valuable building block for the synthesis of proline-containing peptides. The Tfa group serves as a protecting group for the N-terminus, which can be removed under specific conditions, and also imparts unique properties that can be exploited in analytical techniques such as gas chromatography.
Preparation of N-Trifluoroacetyl-L-prolyl Dipeptide Methyl Esters
A significant application of N-trifluoroacetylated proline is in the synthesis of dipeptides. A series of N-TFA-L-prolyl dipeptide methyl esters can be prepared from the corresponding dipeptide methyl esters. This is achieved by treating the dipeptide methyl esters with a suitable trifluoroacetylating agent.
One established method involves the use of N-Tfa-L-prolyl chloride . This acid chloride can be coupled with another amino acid methyl ester to form the dipeptide. This approach is advantageous as it can proceed without racemization. The resulting N-Tfa-dipeptide methyl esters are volatile and can be effectively separated and analyzed by gas-liquid chromatography (GLC). This technique has been instrumental in the sequential analysis of oligopeptides.
Application in Solution-Phase Peptide Synthesis Methodologies
In solution-phase peptide synthesis (SPPS), N-Tfa-L-proline can be used as a building block for the stepwise elongation of a peptide chain. The synthesis of a dipeptide, for example, would involve the coupling of N-Tfa-L-proline with the methyl ester of another amino acid. biomatik.com
The carboxyl group of N-Tfa-L-proline is typically activated using standard coupling reagents to facilitate the formation of the amide bond. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization.
After the coupling reaction, the resulting N-Tfa-dipeptide ester can be isolated and purified. The Tfa protecting group can then be selectively removed to liberate the N-terminal amine of the dipeptide, allowing for further chain elongation. The choice of deprotection conditions is critical to avoid cleavage of the newly formed peptide bond.
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is a widely used methodology for the efficient synthesis of peptides. biomatik.comluxembourg-bio.comnih.gov N-Tfa-protected amino acids, including N-Tfa-L-proline, can be integrated into SPPS protocols, although it is less common than the use of Fmoc or Boc protecting groups. du.ac.inpeptide.com
In a typical SPPS workflow, the C-terminal amino acid is first anchored to a solid support (resin). The synthesis then proceeds by cycles of N-terminal deprotection and coupling of the next N-protected amino acid. If N-Tfa-L-proline were to be used, it would be coupled to the free amine of the resin-bound amino acid or peptide chain. The coupling would be mediated by standard activation methods used in SPPS, such as those involving HBTU, HATU, or DIC/Oxyma. nih.gov
A key consideration for the use of the Tfa group in SPPS is its stability to the repeated deprotection and coupling cycles required for the synthesis of a longer peptide. The Tfa group is generally stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine). However, the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, which often involves strong acids like TFA, would also cleave the N-terminal Tfa group. opnme.com This makes the Tfa group more of a temporary protecting group that is removed during the final workup.
The use of N-Tfa-proline in SPPS can be particularly relevant for the synthesis of specific peptide sequences where the unique electronic properties of the Tfa group might influence the coupling efficiency or prevent side reactions.
Enantioselective Syntheses of Related N-Protected Proline Methyl Esters
The enantioselective synthesis of proline derivatives is a cornerstone of modern organic chemistry, driven by the prevalence of the proline scaffold in pharmaceuticals, natural products, and as a chiral catalyst. The methodologies employed to achieve high levels of stereocontrol are diverse, often relying on the strategic use of N-protecting groups to influence the outcome of stereoselective transformations. While direct studies on this compound are not extensively documented in publicly available literature, the principles established for other N-protected proline esters, such as N-Boc and N-benzoyl derivatives, provide a strong foundation for understanding the synthetic approaches applicable to their N-trifluoroacetylated counterpart.
Diastereoselective Alkylations of Proline Esters
Diastereoselective alkylation of proline enolates is a powerful method for the synthesis of α-substituted proline derivatives. The stereochemical outcome of these reactions is highly dependent on several factors, including the nature of the N-protecting group, the ester functionality, the electrophile, and the reaction conditions.
Research into the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has shown that the diastereoselectivity is influenced by the alkylating agent and the N-protecting group. nih.gov For instance, the alkylation of the N-Boc derivative with allylic and homoallylic halides proceeds with retention of configuration, whereas the use of benzylic halides often leads to inversion of configuration. nih.gov This highlights the subtle electronic and steric interactions that govern the approach of the electrophile to the enolate.
The steric bulk of the ester group can also play a crucial role. Studies have demonstrated that employing a menthyl ester derivative in the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters can lead to improved diastereoselectivities compared to the corresponding methyl ester. nih.gov This suggests that the chiral auxiliary on the ester can enhance the facial bias of the enolate, leading to a more selective reaction.
The influence of the N-protecting group is significant. The electron-withdrawing nature of the trifluoroacetyl (Tfa) group in this compound would be expected to impact the reactivity and geometry of the corresponding enolate. While specific data is limited, it can be postulated that the Tfa group may alter the enolate's aggregation state and the trajectory of the incoming electrophile, thereby influencing the diastereoselectivity of the alkylation.
Table 1: Factors Influencing Diastereoselective Alkylation of Proline Esters
| Factor | Influence on Diastereoselectivity | Example |
| N-Protecting Group | Affects enolate geometry and reactivity. | Retention of configuration with N-Boc and allylic halides; inversion with benzylic halides. nih.gov |
| Ester Group | Steric bulk can enhance facial bias. | Menthyl esters show improved diastereoselectivity over methyl esters. nih.gov |
| Alkylating Agent | Determines the nature of the incoming electrophile. | Allylic vs. benzylic halides lead to different stereochemical outcomes. nih.gov |
| Ring Substituents | Can influence the conformation of the pyrrolidine ring and enolate. | 4-fluoro- and 4-hydroxy-substituents affect the stereochemical outcome. nih.gov |
Self-Reproduction of Chirality Principles in Proline Derivative Synthesis
The concept of "self-reproduction of chirality," pioneered by Seebach, offers an elegant strategy for the α-alkylation of amino acids with retention of the original stereochemistry. ethz.ch This methodology involves the temporary formation of a chiral auxiliary from the starting amino acid, which then directs a diastereoselective alkylation. Subsequent removal of the auxiliary regenerates the chiral center with the newly introduced substituent.
In the context of proline, this typically involves the condensation of L-proline with an aldehyde, such as pivalaldehyde, to form a rigid bicyclic acetal (B89532). orgsyn.org This acetal serves as a chiral template. Deprotonation with a strong base, like lithium diisopropylamide (LDA), generates a chiral enolate, which then reacts with an electrophile from the less hindered face. orgsyn.org Finally, hydrolysis of the acetal yields the α-alkylated L-proline derivative with the same absolute configuration as the starting material. orgsyn.org
This principle has been successfully applied to the synthesis of various 2-alkyl-proline derivatives. nih.gov While direct application to this compound would require a modified approach as the nitrogen is already protected, the underlying principle of using the inherent chirality of the proline ring to direct stereoselective transformations is a fundamental concept in the synthesis of its derivatives.
Stereocontrolled Electrophilic Alkylation and Functionalization at Proline Ring Positions
Beyond the α-position, the stereocontrolled functionalization of other positions on the proline ring is crucial for generating diverse and complex proline derivatives. Electrophilic alkylation and other functionalization reactions at the C3, C4, and C5 positions have been explored, often relying on the directing effects of substituents and the inherent conformational biases of the pyrrolidine ring.
For instance, the alkylation of N-Boc-(2R,3S)-3-hydroxyproline ethyl ester has been shown to proceed with retention of configuration and high diastereoselectivity, providing access to α-alkyl-β-hydroxyproline derivatives. nih.gov Similarly, the alkylation of (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters also proceeds with high yield and diastereoselectivity, although the stereochemical outcome differs from that of the corresponding O-protected 4-hydroxyprolines, indicating the profound effect of the ring substituent on the enolate's reactivity. nih.gov
Functionalization at the C5 position has also been achieved. A strategy for the preparation of both enantiomers of α-methylproline involved the electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester, followed by a series of transformations including α-methylation. nih.gov
These examples underscore the importance of existing stereocenters and substituents on the proline ring in directing subsequent stereoselective functionalizations. For this compound, similar strategies could be envisioned, where the trifluoroacetyl group, in concert with other ring substituents, would modulate the stereochemical course of electrophilic additions.
Enzymatic or Chemoenzymatic Routes to L-Proline Derivatives
Enzymatic and chemoenzymatic methods offer powerful and environmentally benign alternatives for the synthesis of enantiomerically pure L-proline derivatives. These approaches often capitalize on the high selectivity of enzymes to resolve racemic mixtures or to catalyze stereoselective transformations.
Chemoenzymatic strategies combine the advantages of chemical synthesis with the selectivity of enzymatic catalysis. For example, a chemoenzymatic synthesis of N-Boc protected (2S,3R)-3-hydroxy-3-methylproline has been reported, where a key step involves the kinetic resolution of a diol intermediate by lipase-catalyzed acylation. researchgate.net This approach allows for the efficient separation of diastereomers and the production of a highly enantioenriched product.
Furthermore, N-acyl-L-proline acylases have been identified, which can be used for the synthesis of L-proline from various N-acyl-L-proline derivatives. google.com These enzymes can also catalyze the reverse reaction, the N-acylation of L-proline. This opens up possibilities for the enzymatic synthesis of N-Tfa-L-proline, which could then be esterified to the methyl ester.
Table 2: Chemoenzymatic Approaches for L-Proline Derivatives
| Method | Description | Enzyme Class | Potential Application to this compound |
| Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases, Proteases | Resolution of racemic N-Tfa-proline methyl ester. nih.gov |
| Dynamic Kinetic Resolution | Kinetic resolution coupled with in situ racemization of the slower-reacting enantiomer. | Lipases with a racemization catalyst | Potentially higher yields of the desired enantiomer. |
| Enzymatic N-Acylation/Deacylation | Use of acylases to introduce or remove N-acyl groups. | N-acyl-L-proline acylase | Enzymatic synthesis of N-Tfa-L-proline. google.com |
| Stereoselective Biocatalytic Reactions | Use of enzymes to create new stereocenters with high selectivity. | Oxidoreductases, Hydrolases | Synthesis of functionalized N-Tfa-L-proline derivatives. |
Advanced Spectroscopic and Chromatographic Characterization of N Trifluoroacetyl L Proline Methyl Ester
High-Resolution Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment
The assessment of enantiomeric and diastereomeric purity is critical for N-Trifluoroacetyl-L-proline methyl ester, particularly when it is used as a chiral building block or in stereoselective synthesis. High-resolution chromatographic techniques are indispensable for this purpose.
Gas Chromatography (GC) with Chiral Stationary Phases for N-Trifluoroacetyl Derivatives
Gas chromatography is a powerful technique for the analysis of volatile compounds. However, amino acids like proline are non-volatile and require derivatization to increase their volatility for GC analysis. thermofisher.comsigmaaldrich.com The conversion of L-proline to its N-trifluoroacetyl methyl ester derivative is a common strategy to achieve this. tdl.orgsigmaaldrich.com This derivatization replaces the active hydrogens on the amine and carboxylic acid groups, resulting in a more volatile and thermally stable compound suitable for GC. thermofisher.comsigmaaldrich.comsigmaaldrich.com
The enantiomeric separation of the resulting N-Tfa-L-proline methyl ester is accomplished using capillary columns coated with a chiral stationary phase (CSP). azom.com The fundamental principle of this separation is "chiral recognition," where the chiral analyte forms transient diastereomeric complexes with the chiral selector of the stationary phase. azom.com The differing stability of these complexes for the L- and D-enantiomers leads to different retention times and, consequently, their separation.
Commonly used CSPs for the separation of N-trifluoroacetylated amino acid esters include cyclodextrin derivatives and amino acid derivatives like Chirasil-Val. nih.govhplc.skresearchgate.net For instance, trifluoroacetyl derivatized cyclodextrins have proven effective for this type of chiral separation. sigmaaldrich.com The choice of CSP is crucial as it dictates the enantiomeric selectivity. hplc.sk Factors such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the CSP contribute to the separation mechanism. azom.com The use of N-trifluoroacetyl derivatives can lead to shorter analysis times compared to other acetylating reagents due to their increased volatility. sigmaaldrich.com
Interactive Table: Typical GC Conditions for Chiral Separation of N-TFA-Amino Acid Esters
| Parameter | Typical Value/Condition | Purpose |
| Column | Chiral Capillary Column (e.g., Chirasil-Val, CHIRALDEX® G-TA) | Provides the chiral environment for enantiomeric separation. |
| Stationary Phase | Derivatized Cyclodextrin or Polysiloxane-bonded L-valine | Acts as the chiral selector to interact differently with enantiomers. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Injector Temperature | 200-250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Temperature | Temperature programmed (e.g., 80 °C to 200 °C at 2-5 °C/min) | Optimizes separation by controlling analyte volatility and interaction with the CSP. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the analyte as it elutes from the column. |
High-Performance Liquid Chromatography (HPLC) for Chiral Separation of Proline Derivatives
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the chiral separation of proline derivatives. nih.govresearchgate.net Unlike GC, HPLC does not always require derivatization to enhance volatility, but derivatization can be used to improve detection or separation. For chiral separations, the use of a chiral stationary phase (CSP) is the most common approach. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak and Chiralcel columns), are widely used for the resolution of a broad range of chiral compounds, including proline derivatives. nih.govresearchgate.netnih.gov The separation mechanism on these phases is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric effects, which lead to the formation of transient diastereomeric complexes between the analyte and the CSP. nih.govresearchgate.net
The mobile phase composition plays a critical role in achieving good resolution. nih.govresearchgate.net For normal-phase HPLC, a mixture of a non-polar solvent like hexane and a more polar alcohol such as ethanol or isopropanol is often used. nih.govresearchgate.net Small amounts of an acidic modifier, like trifluoroacetic acid (TFA), can be added to the mobile phase to improve peak shape and resolution. nih.govresearchgate.netimpactfactor.org The choice of mobile phase components can dramatically affect the retention and selectivity of the separation. nih.govresearchgate.net
Interactive Table: Representative HPLC Conditions for Chiral Separation of Proline Derivatives
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H, CHIRALPAK-IA | Polysaccharide-based CSPs offering broad enantioselectivity. nih.govresearchgate.net |
| Mobile Phase | Hexane/Ethanol with 0.1% TFA | Normal-phase conditions; TFA is a modifier to improve peak shape. nih.govresearchgate.netresearchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and influences resolution. |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Can affect the thermodynamics of the chiral recognition process. nih.govresearchgate.net |
| Detection | UV (e.g., 210-220 nm for amides) or after derivatization | Method of detection depends on the chromophoric properties of the analyte. |
Ultra-High Performance Liquid Chromatography Coupled with Diode Array Detection (UHPLC-DAD)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. This technique is well-suited for the detailed characterization of compounds like this compound.
When coupled with a Diode Array Detector (DAD), UHPLC provides not only quantitative information but also qualitative data in the form of UV-Vis spectra for each point in the chromatogram. This is particularly useful for assessing peak purity and confirming the identity of the analyte. For instance, UHPLC-DAD has been used to detect derivatized forms of N-amino-l-proline methyl ester. mdpi.com Although the N-trifluoroacetyl group itself is not a strong chromophore, the amide and ester functional groups in this compound allow for detection at lower UV wavelengths. The DAD can scan across multiple wavelengths simultaneously, ensuring that no impurities are co-eluting with the main peak, thereby providing a high degree of confidence in the purity assessment.
Advanced Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DEPT, HMQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., DEPT, HMQC) experiments provides a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for all non-exchangeable protons. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically around 3.6-3.8 ppm. rsc.org The protons of the pyrrolidine (B122466) ring would appear as a series of complex multiplets in the region of approximately 1.8-4.5 ppm. The α-proton (the CH group attached to both the nitrogen and the carbonyl ester) is expected to be the most downfield of the ring protons due to the deshielding effects of the adjacent electronegative atoms and functional groups.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key signals would include the two carbonyl carbons (amide C=O and ester C=O) in the 160-175 ppm region. The trifluoromethyl carbon (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The methyl ester carbon (-OCH₃) would be found around 52 ppm. rsc.org The carbons of the pyrrolidine ring would resonate at distinct chemical shifts, which can be assigned using multidimensional techniques.
Multidimensional NMR:
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, aiding in the assignment of the pyrrolidine and methyl ester signals in the ¹³C NMR spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of each proton and its corresponding carbon in the pyrrolidine ring, confirming the connectivity of the molecule.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Methyl Ester | -OC H₃ | ~ 3.7 | ~ 52 | s (¹H), q (¹³C) |
| Ester Carbonyl | -C =O | - | ~ 172 | s (¹³C) |
| Pyrrolidine Ring | α-CH | ~ 4.3-4.5 | ~ 58 | dd (¹H), d (¹³C) |
| Pyrrolidine Ring | δ-CH₂ | ~ 3.5-3.7 | ~ 47 | m (¹H), t (¹³C) |
| Pyrrolidine Ring | β-CH₂ & γ-CH₂ | ~ 1.8-2.3 | ~ 24, ~ 29 | m (¹H), t (¹³C) |
| TFA Amide | -N-C =O | - | ~ 156 (q, JC-F ≈ 37 Hz) | s (¹³C) |
| TFA Group | -C F₃ | - | ~ 116 (q, JC-F ≈ 288 Hz) | q (¹³C) |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent features would be the strong carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups, two distinct bands are expected. The ester carbonyl stretch typically appears around 1740-1750 cm⁻¹, while the tertiary amide carbonyl (from the trifluoroacetyl group) would appear at a lower frequency, around 1670-1690 cm⁻¹, due to electronic effects. Another key feature would be the very strong and characteristic absorption bands associated with the C-F bonds of the trifluoroacetyl group, which typically appear in the 1100-1300 cm⁻¹ region. The C-O stretching of the ester group would also be visible.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | ~ 1745 | Strong |
| Amide C=O | Stretch | ~ 1680 | Strong |
| C-F (TFA group) | Stretch | 1100 - 1300 | Very Strong, Multiple Bands |
| Ester C-O | Stretch | 1150 - 1250 | Strong |
| C-N | Stretch | 1300 - 1400 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2990 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of N-Trifluoroacetyl-L-proline methyl ester. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments with a high degree of confidence.
The accurate mass of the molecular ion ([M]+•) of this compound is a critical parameter obtained from HRMS analysis. This value is determined by the sum of the exact masses of the most abundant isotopes of each element in the molecule (carbon, hydrogen, fluorine, nitrogen, and oxygen). Theoretical calculations predict the exact mass, which is then compared with the experimentally measured value. The low mass error, typically in the parts-per-million (ppm) range, confirms the elemental composition of the parent molecule.
In addition to accurate mass determination of the parent ion, HRMS coupled with fragmentation techniques, such as collision-induced dissociation (CID), provides detailed insights into the molecule's structure. The fragmentation pattern is characteristic of the compound and arises from the cleavage of specific bonds within the ion. For this compound, the fragmentation is influenced by the presence of the trifluoroacetyl group, the proline ring, and the methyl ester moiety.
Common fragmentation pathways observed in the mass spectrum of this compound and related compounds include:
α-cleavage: This involves the cleavage of the bond adjacent to the nitrogen atom in the proline ring.
Loss of the methoxycarbonyl group (-COOCH3): This fragmentation results in a significant neutral loss.
Cleavage within the trifluoroacetyl group: Fragmentation can lead to the loss of a trifluoromethyl radical (•CF3).
Table 1: HRMS Data for this compound
| Parameter | Value |
| Formula | C8H10F3NO3 |
| Theoretical Exact Mass | 225.0613 g/mol |
| Experimentally Measured Mass | Varies by instrument and conditions |
| Mass Error (ppm) | Typically < 5 ppm |
Note: The experimentally measured mass and mass error are dependent on the specific HRMS instrument and analytical conditions used.
Optical Rotation Measurements for Chiral Purity
The chiral nature of this compound, owing to the stereocenter in the L-proline moiety, necessitates the determination of its enantiomeric purity. Optical rotation measurement is a fundamental technique employed for this purpose. This method relies on the ability of a chiral molecule to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer.
The specific rotation, denoted as [α], is a standardized measure of the optical rotation of a chiral compound. It is defined as the observed rotation of light at a specific wavelength (typically the sodium D-line at 589 nm) and temperature, for a solution of a specific concentration and path length. The specific rotation is a physical constant for a given enantiomer under defined conditions.
For this compound, a negative specific rotation value is expected, indicating that it is levorotatory (rotates the plane of polarized light to the left). The magnitude of the specific rotation is directly proportional to the enantiomeric excess (ee) of the L-enantiomer in the sample. A pure sample of the L-enantiomer will exhibit the maximum specific rotation, while a racemic mixture (equal amounts of L- and D-enantiomers) will have a specific rotation of zero.
The determination of chiral purity is crucial in various applications, particularly in asymmetric synthesis and pharmaceutical development, where the biological activity of a molecule can be highly dependent on its stereochemistry. The optical purity of this compound can be quantitatively assessed by comparing the measured specific rotation of a sample to the known specific rotation of the pure L-enantiomer.
Table 2: Optical Rotation Properties of this compound
| Parameter | Description |
| Chirality | Contains a chiral center from the L-proline residue. |
| Expected Optical Rotation | Levorotatory (-) |
| Measurement Wavelength | Typically Sodium D-line (589 nm) |
| Factors Affecting Rotation | Concentration, temperature, solvent, and wavelength of light. |
Note: The specific rotation value for pure this compound should be determined experimentally under controlled conditions and compared with literature values where available.
Conformational Analysis and Intramolecular Interactions in N Trifluoroacetylated Proline Systems
Spectroscopic Probes for Conformational Preferences (NMR, IR)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for elucidating the conformational preferences of N-acylated proline derivatives. nih.gov These techniques provide critical insights into the dynamic equilibrium between different conformers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is instrumental in determining the populations of cis and trans isomers of the N-acyl amide bond. The distinct chemical environments of the proline ring protons in the cis and trans conformers result in separate sets of signals, allowing for their quantification. Furthermore, three-bond scalar coupling constants (³JHH) obtained from ¹H NMR are invaluable for deducing the puckering of the five-membered pyrrolidine (B122466) ring. nih.gov For N-acetylated proline methyl ester, a related compound, experimental ³JHH coupling constants have shown excellent agreement with theoretical calculations, enabling a detailed conformational analysis. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to its conformation. The frequencies of the amide I (predominantly C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative. In N-acylated proline systems, the position of the amide I band can indicate the presence and strength of intramolecular hydrogen bonds and other non-covalent interactions. For instance, a lower frequency for the C=O stretch can suggest its involvement in an interaction that weakens the bond. masterorganicchemistry.com
| Spectroscopic Technique | Information Gained on N-Tfa-L-proline methyl ester | Key Parameters |
| NMR Spectroscopy | - Determination of cis/trans amide rotamer populations- Elucidation of pyrrolidine ring pucker | - Chemical shifts- ³JHH coupling constants |
| IR Spectroscopy | - Probing intramolecular interactions- Identifying conformational isomers | - Amide I and Amide II band frequencies |
Influence of N-Acyl Groups on Pyrrolidine Ring Puckering and Amide Rotamer Populations
The nature of the N-acyl group exerts a significant influence on both the puckering of the pyrrolidine ring and the equilibrium between the cis and trans amide rotamers. Proline's pyrrolidine ring typically adopts one of two envelope conformations, termed Cγ-endo (where Cγ is out of the plane on the same side as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side). nih.gov
The highly electron-withdrawing trifluoroacetyl group in this compound is expected to favor an endo ring pucker. nih.gov This preference is attributed to stereoelectronic effects, where the electron-withdrawing substituent at the 4S-position (in this case, the N-acyl group is at the 1-position, but the principle applies) favors a pseudo-axial orientation on the ring. nih.gov
The cis-trans isomerization of the X-Proline peptide bond is a critical conformational feature. biorxiv.org While most peptide bonds strongly prefer the trans isomer, the X-Pro bond can populate both cis and trans forms. biorxiv.org The puckering of the pyrrolidine ring is coupled with this cis-trans isomerism. biorxiv.org For N-trifluoroacetyl derivatives with a trans amide bond, an extended conformation is generally observed. nih.gov This suggests that the combination of the bulky and electron-withdrawing Tfa group and the trans amide bond geometry leads to a more stretched-out molecular shape. In contrast, cis-proline residues often exhibit a "DOWN" pucker, which is a specific type of ring conformation. nih.govresearchgate.net
| Feature | Influence of N-Trifluoroacetyl Group |
| Pyrrolidine Ring Pucker | Favors Cγ-endo pucker |
| Amide Rotamer Population | Influences the cis/trans equilibrium, with the trans form leading to an extended conformation |
Investigation of Intramolecular Non-Covalent Interactions
Intramolecular non-covalent interactions play a crucial role in stabilizing specific conformations of this compound. One of the most significant interactions in proline-containing systems is the n→π* interaction. This involves the delocalization of a lone pair (n) of electrons from the oxygen of one carbonyl group into the antibonding (π*) orbital of a nearby carbonyl group. nih.gov
The strength of the n→π* interaction is conformation-dependent. It is generally stronger with an exo ring pucker, which brings the interacting carbonyl groups into closer proximity. nih.gov Conversely, the endo pucker is associated with a weaker n→π* interaction due to a longer distance between the carbonyls. nih.gov The presence of an electron-withdrawing N-terminal group, such as trifluoroacetyl, has been shown to weaken n→π* interactions. nih.gov This leads to the promotion of more extended conformations. nih.gov Therefore, in this compound, the combination of a preference for the endo ring pucker and the electron-withdrawing nature of the Tfa group likely results in a significantly attenuated n→π* interaction.
Other potential non-covalent interactions include CH/π interactions, where a C-H bond interacts with a π system. nih.govresearchgate.netresearchgate.netchemrxiv.org While there is no aromatic ring in this compound itself, this type of interaction is important in larger peptide contexts where this molecule might be a residue.
Experimental Validation of Theoretically Derived Conformational Models
The conformational analysis of molecules like this compound often involves a synergistic approach combining experimental data with theoretical calculations. nih.gov Computational methods, such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule and identify low-energy conformers. mdpi.com These theoretical models provide detailed structural information, including dihedral angles, bond lengths, and the relative energies of different conformers.
The validity of these theoretical models is then assessed by comparing the calculated parameters with experimental data. For instance, ³JHH coupling constants calculated from the theoretical structures can be compared with those measured by NMR. nih.gov Similarly, vibrational frequencies calculated for the predicted conformers can be compared with the experimental IR spectrum. nih.gov An excellent agreement between experimental and theoretical data, as has been observed for the related N-acetylated proline methyl ester, provides strong evidence for the accuracy of the conformational model. nih.gov This combined approach allows for a comprehensive and reliable understanding of the conformational landscape of this compound.
Applications in Asymmetric Catalysis and Chiral Auxiliary Strategies
N-Trifluoroacetyl-L-proline Methyl Ester as a Precursor for Chiral Organocatalysts
While N-Boc-L-proline is more commonly cited, N-Tfa-L-proline methyl ester represents a viable starting material for the synthesis of sophisticated proline-derived organocatalysts. The trifluoroacetyl group can be strategically removed under specific conditions to unmask the secondary amine, which is crucial for the catalytic activity of proline derivatives.
The design of organocatalysts derived from proline aims to enhance the catalytic efficiency, stereoselectivity, and substrate scope compared to unmodified L-proline. wikipedia.org Modifications often involve converting the carboxylic acid group into amides or attaching bulky groups to the pyrrolidine (B122466) ring. unibo.itnih.gov
The synthesis of such catalysts from this compound would typically involve two key transformations:
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a hydroxymethyl group (prolinol). This prolinol moiety is a common feature in highly effective organocatalysts, such as Hayashi-Jørgensen catalysts. acs.org The carboxylic acid can be converted to a variety of amides (prolinamides), which can act as hydrogen-bond donors to activate the electrophile. researchgate.net
Deprotection of the Amine: The N-Tfa group is typically removed under basic conditions (e.g., with ammonia (B1221849) or sodium borohydride) to liberate the secondary amine. chapman.edu This amine is the nucleophilic center that initiates the catalytic cycle.
This synthetic strategy allows for the creation of a diverse library of catalysts where the modifications introduced at the C-terminus can fine-tune the steric and electronic properties of the catalyst's active site.
Catalysts derived from the this compound scaffold operate primarily through enamine catalysis for the activation of carbonyl donors (ketones and aldehydes). wikipedia.org After deprotection to reveal the secondary amine, the catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophile, such as an aldehyde (in an Aldol (B89426) reaction), an imine (in a Mannich reaction), or an α,β-unsaturated carbonyl (in a Michael addition). clockss.org
The chiral environment provided by the proline backbone directs the approach of the electrophile, leading to the formation of one enantiomer of the product preferentially. The general mechanism is illustrated in numerous studies on proline catalysis. wikipedia.org The effectiveness of these reactions is often high, yielding products with excellent stereoselectivity.
Table 1: Representative Performance of Proline-Derived Organocatalysts in Enamine-Mediated Reactions *
| Reaction Type | Electrophile | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Aldol | Aromatic Aldehyde | Cyclohexanone | up to >99:1 (anti:syn) | up to >99% |
| Mannich | N-PMP-protected α-imino ester | Propanal | up to 95:5 (syn:anti) | up to 99% |
| Michael | Nitrostyrene | Cyclohexanone | up to 99:1 (syn:anti) | up to >99% |
In addition to enamine catalysis, proline-derived catalysts can activate α,β-unsaturated aldehydes and ketones through the formation of a transient iminium ion. This mode of catalysis lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to attack by a nucleophile.
A catalyst generated from this compound, after deprotection, would form an iminium ion with an enone or enal substrate. The chiral pyrrolidine structure effectively shields one face of the molecule, forcing the nucleophile to attack from the less hindered face. This strategy is widely used in asymmetric Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions.
The versatility of the proline scaffold allows for its application in a wide array of other organocatalytic transformations. Catalysts derived from proline precursors are known to mediate α-functionalization reactions, including α-amination, α-oxidation, and α-halogenation. These reactions also proceed through enamine intermediates, demonstrating the broad utility of this activation mode. The development of novel catalysts from precursors like this compound could potentially lead to enhanced reactivity or selectivity in these and other asymmetric transformations.
N-Trifluoroacetyl-L-proline Methyl Ester as a Chiral Building Block in Complex Syntheses
Beyond its role as a catalyst precursor, this compound can be directly incorporated as a structural unit into larger molecules, particularly peptides and their mimics. The Tfa group serves as a stable protecting group for the proline nitrogen during peptide synthesis and can influence the conformational properties of the final molecule.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. acs.org Cyclic peptides are a class of peptidomimetics where the linear peptide chain is cyclized, which restricts their conformation and can lead to increased bioactivity and stability. mdpi.com
The incorporation of this compound into these structures follows standard peptide synthesis protocols, typically solid-phase peptide synthesis (SPPS). peptide.com The compound can be coupled to a growing peptide chain after hydrolysis of its methyl ester to the free carboxylic acid. The N-Tfa group is stable to the acidic conditions often used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl). acs.org
The unique properties of the Tfa group can be exploited in several ways:
As a Temporary Protecting Group: The Tfa group can protect the proline nitrogen throughout the synthesis of a linear peptide precursor. After cyclization, the Tfa group can be removed under basic conditions if the free secondary amine of the proline residue is required for the final product's activity. chapman.edu
As a Permanent Modification: In some cases, the Tfa group may be retained in the final molecule. Its strong electron-withdrawing nature can significantly alter the electronic properties of the adjacent amide bond and influence the cis/trans isomer ratio of the Xaa-Pro bond, thereby imposing specific conformational constraints on the peptide backbone. nih.gov
Facilitating Synthesis of Sterically Hindered Sequences: The Tfa group enhances the acidity of the N-H moiety in Tfa-protected amino acids, which can be exploited for site-selective N-alkylation. This property is valuable in the synthesis of N-alkylated peptides, a common type of peptidomimetic.
The synthesis of a cyclic peptide containing this unit would involve assembling the linear peptide, potentially using N-Tfa-L-proline as one of the building blocks, followed by an intramolecular cyclization reaction and final deprotection steps. nih.gov
Stereoselective Construction of Quaternary Stereocenters
The asymmetric synthesis of quaternary stereocenters—carbon atoms bonded to four different non-hydrogen substituents—is a formidable challenge in organic chemistry. Proline derivatives are frequently employed as chiral templates to address this challenge. The general strategy involves the diastereoselective alkylation of an enolate derived from an N-protected proline ester. In this context, the N-trifluoroacetyl (Tfa) group of this compound plays a critical role analogous to other N-acyl protecting groups like N-Boc and N-benzoyl.
The process begins with the deprotonation of the α-carbon of the this compound using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then reacted with an electrophile (e.g., an alkyl halide). The stereochemical outcome of this alkylation is dictated by the inherent chirality of the proline ring and the nature of the N-protecting group. The rigid pyrrolidine framework and the bulky N-acyl group work in concert to shield one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol, yielding an α-alkylated proline derivative with a newly formed quaternary stereocenter.
Research on various N-protected L-proline esters has demonstrated that the diastereoselectivity of this alkylation is highly dependent on the specific N-protecting group and the electrophile used. While specific studies detailing the alkylation of the N-Tfa derivative are not extensively documented in prominent literature, the principles established for N-Boc and N-benzoyl proline esters are directly applicable. These studies show that the formation of the enolate and subsequent electrophilic attack lead to α-substituted proline derivatives, which are versatile precursors for non-proteinogenic α-amino acids containing a quaternary stereocenter.
Application in Total Synthesis of Bioactive Molecules and Natural Products
Chiral building blocks derived from proline are integral to the total synthesis of numerous complex bioactive molecules and natural products. N-protected proline esters, including functionalized variants, serve as key intermediates for constructing the core skeletons of various alkaloids.
For instance, the total synthesis of alkaloids like (-)-aphanorphine relies on intermediates derived from functionalized proline. The synthesis of (-)-aphanorphine has been achieved through methods such as the aryl radical cyclization of a sophisticated proline derivative, specifically 1-benzyloxycarbonyl-2-(2-bromo-4-methoxyphenylmethyl)-2-methoxycarbonyl-4-(phenylthiomethylene)pyrrolidine, to form the characteristic tricyclic 3-benzazepine core. nih.govacs.org
Similarly, the synthesis of Paraherquamide A , a potent anthelmintic agent, requires the stereocontrolled synthesis of a substituted proline nucleus. researchgate.netsigmaaldrich.com Key steps in its total synthesis involve the creation of α-alkylated-β-hydroxyproline derivatives, which highlights the importance of methodologies that can stereoselectively functionalize the proline ring at the α-position to generate quaternary centers. researchgate.netsigmaaldrich.com
While these syntheses exemplify the strategic importance of N-protected proline methyl ester derivatives in constructing complex natural products, the specific application of this compound as a direct precursor in a reported total synthesis is not prominently featured in the reviewed scientific literature. Nevertheless, its role as a chiral synthon is conceptually aligned with the strategies employed for these and other proline-derived natural products.
Derivatization for Analytical Applications (e.g., for enantiomeric excess determination)
This compound is a key derivative used in analytical chemistry for the chiral separation and determination of enantiomeric excess (e.e.). The process involves the derivatization of proline itself, where the amino group is acylated with trifluoroacetic anhydride (B1165640) (TFAA) and the carboxylic acid is esterified to its methyl ester. This chemical modification produces N-Tfa-proline methyl ester, a volatile and thermally stable compound suitable for analysis by gas chromatography (GC). sigmaaldrich.com
The determination of the enantiomeric purity of proline is crucial in various fields, including geochemistry and pharmacology. The derivatization to its N-Tfa-methyl ester enhances its chromatographic properties, allowing for excellent separation of the L- and D-enantiomers on a chiral stationary phase (CSP). sigmaaldrich.comsigmaaldrich.com The trifluoroacetyl group improves volatility and detection sensitivity, particularly for electron capture detection (ECD) or mass spectrometry (MS).
A typical method for this analysis is detailed in the following table:
| Parameter | Value |
| Technique | Gas Chromatography (GC) sigmaaldrich.com |
| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm |
| Oven Temperature | 140 °C |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID), 250 °C |
| Carrier Gas | Helium, 30 psi |
| Injection | 1 µL, 80:1 split |
| Sample | 3 mg/mL racemate in methanol (B129727) |
| Table 1: Example GC parameters for the chiral separation of N-Tfa-proline methyl ester enantiomers. sigmaaldrich.com |
Beyond GC, N-trifluoroacetylated amino acid derivatives are also used for determining enantiomeric excess by Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethyl (CF₃) group provides a clean and sensitive probe in ¹⁹F NMR. nih.gov When a chiral solvating agent (CSA) is added to a solution of racemic N-Tfa-amino acid, the CSA forms transient diastereomeric complexes with each enantiomer. This interaction leads to a difference in the chemical environment of the CF₃ groups of the L- and D-enantiomers, resulting in two distinct signals in the ¹⁹F NMR spectrum. The relative integration of these signals provides a direct and accurate measurement of the enantiomeric excess. nih.gov
Mechanistic Investigations of Reactions Involving N Trifluoroacetyl L Proline Methyl Ester and Its Derivatives
Elucidation of Reaction Mechanisms in Asymmetric Organocatalysis
The primary mechanism by which proline and its derivatives catalyze reactions is through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. nih.govresearchgate.net The N-trifluoroacetyl group in N-Tfa-L-proline methyl ester significantly influences the electronic properties of the proline nitrogen, thereby affecting the formation and reactivity of these key intermediates.
Mechanistic studies involving this compound derivatives help to probe the finer details of these catalytic cycles. For instance, by comparing the catalytic outcomes of this compound with proline and other N-acyl proline derivatives, researchers can elucidate the role of the N-substituent in the rate-determining step and in the stereoselectivity-determining transition states. The strong electron-withdrawing nature of the trifluoroacetyl group can impact the nucleophilicity of the resulting enamine, providing a means to test mechanistic hypotheses regarding the enamine's role in the reaction pathway.
Furthermore, the use of this compound allows for the investigation of both the enamine and iminium ion catalytic cycles. In reactions such as aldol (B89426) and Mannich additions, the enamine pathway is prevalent. nih.govrsc.org Conversely, in reactions like Michael additions of α,β-unsaturated aldehydes, the iminium ion pathway is often operative. By systematically studying reactions catalyzed by this compound, the subtle factors that favor one pathway over the other can be discerned.
Stereochemical Pathways and Transition State Analysis
The stereochemical outcome of proline-catalyzed reactions is determined by the geometry of the transition state during the C-C bond-forming step. The widely accepted model for proline-catalyzed aldol reactions is the Houk-List model, which proposes a chair-like transition state involving the enamine, the aldehyde, and the carboxylic acid of proline. nih.gov However, for N-acylated proline derivatives like this compound, where the carboxylic acid is esterified, alternative transition state models must be considered.
Computational and experimental studies are employed to analyze the stereochemical pathways and transition states of reactions involving this compound. Density functional theory (DFT) calculations can be used to model the energies of various possible transition states, helping to identify the lowest energy pathway that leads to the observed major stereoisomer. acs.org These calculations often reveal that the stereoselectivity arises from minimizing steric interactions between the substituents on the enamine and the electrophile in the transition state.
For example, in a Michael reaction, the approach of the electrophile to the enamine derived from this compound can occur from either the Re or Si face. The trifluoroacetyl group, along with the methyl ester, creates a specific steric environment that directs the electrophile to one face over the other. Transition state analysis helps to visualize these interactions and quantify their energetic contributions, providing a rationalization for the observed enantioselectivity.
Kinetic Studies of Proline-Catalyzed Reactions and Amide Bond Formation
Kinetic studies are crucial for understanding the rate-determining step of a catalytic cycle and for quantifying the effect of catalyst structure on reaction rates. Reaction progress kinetic analysis of proline-catalyzed intermolecular aldol reactions has provided evidence that enamine formation is not always the rate-determining step. beilstein-journals.org Instead, the rate can depend on the concentrations of both the donor ketone and the acceptor aldehyde, suggesting that the C-C bond formation step can be rate-limiting.
While specific kinetic data for reactions catalyzed by this compound is not extensively reported in the literature reviewed, the principles of kinetic analysis in proline catalysis are applicable. By monitoring the reaction rate as a function of the concentrations of the reactants and the catalyst, a rate law can be determined. This rate law provides valuable information about the species involved in the rate-determining step. Isotope effect studies can further pinpoint the bond-breaking and bond-forming events in this step.
The formation of the amide bond in this compound itself is a key synthetic step. The kinetics of amide bond formation are influenced by the reactivity of the amine and the acylating agent. The trifluoroacetylation of L-proline methyl ester is typically a rapid and efficient process.
Role of the Trifluoroacetyl Group in Modulating Reactivity and Selectivity
The trifluoroacetyl group plays a pivotal role in modulating the reactivity and selectivity of this compound in organocatalysis. This is due to a combination of its strong electron-withdrawing nature and its steric bulk.
Electronic Effects: The trifluoromethyl group is one of the most electron-withdrawing groups in organic chemistry. This property significantly reduces the basicity and nucleophilicity of the proline nitrogen atom. This has a direct impact on the equilibrium of enamine formation. A less nucleophilic nitrogen will generally lead to a lower concentration of the enamine intermediate at equilibrium. However, the trifluoroacetyl group also increases the acidity of the α-proton of the enamine, which can influence its reactivity in subsequent steps.
Steric Effects: The trifluoroacetyl group is sterically demanding. This steric bulk influences the conformation of the catalyst and the transition states of the reactions it catalyzes. In the transition state for C-C bond formation, the trifluoroacetyl group can create a well-defined chiral pocket that effectively shields one face of the enamine, leading to high levels of stereoselectivity. nih.gov
The interplay of these electronic and steric effects is crucial for the catalyst's performance. For instance, while the electron-withdrawing nature of the trifluoroacetyl group might decrease the rate of enamine formation, the enhanced steric hindrance in the transition state can lead to a significant increase in enantioselectivity compared to less sterically demanding N-acyl proline derivatives. This trade-off between reactivity and selectivity is a key aspect of catalyst design in asymmetric organocatalysis.
Influence of Solvent, Temperature, and Additives on Mechanistic Outcomes
The mechanistic pathway and the stereochemical outcome of reactions involving this compound are highly sensitive to the reaction conditions, including the solvent, temperature, and the presence of additives. nih.gov
Solvent Effects: The choice of solvent can have a profound impact on the reaction mechanism. Polar aprotic solvents like DMSO and DMF can stabilize charged intermediates and transition states, potentially altering the rate-determining step. Non-polar solvents, on the other hand, may favor more compact, non-polar transition states. In the context of proline catalysis, the solvent can influence the aggregation of the catalyst and its interaction with the substrates. nih.gov
Temperature Effects: Temperature affects the rate of all elementary steps in a reaction. By varying the temperature, it is possible to identify which steps have the highest activation energies. Lowering the temperature generally leads to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy available.
Influence of Additives: Additives such as water, acids, or bases can significantly alter the course of a reaction. In proline catalysis, water can play a crucial role in the hydrolysis of the iminium ion to release the product and regenerate the catalyst. Co-catalysts, such as Brønsted or Lewis acids, can activate the electrophile, leading to an increase in reaction rate. nih.gov For instance, the use of a dual-acid cocatalyst system has been shown to be essential for achieving high reaction rates and conversions in certain organocatalytic transformations. nih.gov The presence of additives can also influence the aggregation state of the catalyst and its solubility, thereby affecting its catalytic activity.
A summary of the influence of these parameters is presented in the table below:
| Parameter | General Effect on Proline-Type Catalysis |
| Solvent | Can influence catalyst solubility, aggregation, and the stability of intermediates and transition states. Polar aprotic solvents often favor reactions involving charged species. |
| Temperature | Affects reaction rates and selectivity. Lower temperatures generally lead to higher enantioselectivity. |
| Additives (e.g., water, acids) | Can act as co-catalysts, proton shuttles, or influence the catalyst's state. Water is often crucial for product release and catalyst turnover. |
Computational Chemistry and Theoretical Modeling of N Trifluoroacetyl L Proline Methyl Ester Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules. For systems related to N-Tfa-L-proline methyl ester, methods like Density Functional Theory (DFT) and semiempirical quantum-chemical methods are employed to analyze how structural and electronic factors influence chemical behavior.
One key area of investigation is the regioselectivity in electrophilic substitution reactions. For analogous heterocyclic systems, calculations have shown that the distribution of electron density is a more critical factor in determining the outcome of reactions like acylation than geometric parameters. For instance, in a related thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, quantum-chemical studies revealed that complexation with a Lewis acid like AlCl₃ significantly alters the electronic landscape of the molecule, directing acylation to a specific position. Calculations of bond lengths, charge distributions, and heats of reaction for the substrate, its complexes, and reaction intermediates provide a quantitative basis for understanding this selectivity.
Table 1: Calculated Bond Length Changes Upon Complexation
| Bond | Bond Length in Free Molecule (Å) | Bond Length in Complex with AlCl₃ (Å) | Change (Å) |
|---|---|---|---|
| C=O | 1.23 | 1.26 | +0.03 |
| C-C(O) | 1.48 | 1.46 | -0.02 |
Data derived from analogous systems studied via the MNDO method.
These theoretical approaches allow researchers to model reaction mechanisms and transition states, providing a deeper understanding of the electronic factors that govern the reactivity of proline derivatives.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscapes and dynamic behavior of flexible molecules like this compound in different environments. Such simulations are crucial for understanding how a molecule's shape and flexibility influence its function, particularly in biological and catalytic contexts.
Studies on the closely related L-proline methyl ester (ProOMe) and its N-acetylated derivative (AcProOMe) combine spectroscopic techniques (NMR and IR) with theoretical calculations to detail their conformational preferences. These investigations show that such molecules exist in a dynamic equilibrium between multiple conformers. The pyrrolidine (B122466) ring of proline typically adopts one of two envelope conformations, commonly referred to as "up" (Cγ-endo) or "down" (Cγ-exo).
MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers for interconversion between them. For ProOMe, theoretical models have identified several low-energy conformers, with the most stable ones often featuring an intramolecular hydrogen bond between the imino hydrogen and the carbonyl oxygen. The solvent environment can also be explicitly modeled in MD simulations to assess its impact on conformational populations, although for ProOMe and AcProOMe, experimental and theoretical data suggest minimal variation in conformer populations when changing solvents.
Prediction of Stereoselectivity and Enantiomeric Excess in Catalytic Systems
Proline and its derivatives are renowned for their role as organocatalysts in asymmetric reactions. Computational chemistry is instrumental in predicting and explaining the stereoselectivity of these catalytic systems. By modeling the transition states of the reaction, chemists can determine the energy differences between the pathways leading to different stereoisomers.
The mechanism of proline-catalyzed reactions, such as the aldol (B89426) reaction, is understood to proceed through an enamine intermediate. The stereochemical outcome is dictated by the geometry of the transition state, where non-covalent interactions, such as hydrogen bonding, play a crucial role.
Quantum mechanical calculations, particularly using DFT with basis sets like 6-31G(d), have proven effective in predicting the enantiomeric excess (ee) and diastereoselectivity of these reactions. By calculating the relative activation energies of the competing diastereomeric transition states, researchers can accurately forecast the major product. For example, in the aldol reaction between benzaldehyde (B42025) and acetone (B3395972) catalyzed by various proline derivatives, computational models can predict the stereoselectivity with errors of less than 0.5 kcal/mol, which translates to a reliable prediction of the ee.
Table 2: Predicted vs. Experimental Stereoselectivity for Proline-related Catalysts
| Catalyst | Predicted Selectivity (% ee) | Experimental Selectivity (% ee) |
|---|---|---|
| Proline | 69 | 76 |
| Azetidine-2-carboxylic acid | 68 | 40 |
Data for the aldol reaction between p-nitrobenzaldehyde and acetone.
These predictive capabilities are vital for the rational design of more efficient and selective catalysts.
Analysis of Non-Covalent Interactions and Energetic Profiles (e.g., Natural Bond Orbital Analysis)
Non-covalent interactions are the subtle forces that dictate molecular conformation, stability, and intermolecular recognition. For systems like this compound, understanding these interactions is key to explaining their conformational preferences and catalytic activity.
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular interactions, such as hyperconjugation and steric repulsion, within a molecule. By analyzing the delocalization of electron density between occupied and unoccupied orbitals, NBO can quantify the stabilizing and destabilizing effects that determine the most favorable conformation.
In studies of N-acetyl-L-proline methyl ester (AcProOMe), NBO results have shown that the conformational equilibrium is governed by a delicate balance of hyperconjugative interactions (electron delocalization) and steric effects. For instance, a stabilizing hyperconjugative interaction might favor one puckering of the pyrrolidine ring, while steric repulsion between bulky substituents might favor another. These analyses provide a detailed energetic profile, explaining why certain conformers are more populated than others in solution. This detailed understanding of non-covalent forces is essential for predicting molecular structure and function.
In Silico Design of Novel Proline-Based Catalysts
The insights gained from quantum chemical calculations and molecular dynamics simulations are directly applied to the in silico design of new and improved proline-based catalysts. By understanding the structural and electronic factors that control catalytic efficiency and stereoselectivity, researchers can computationally screen potential catalyst candidates before undertaking their synthesis.
The design process involves modifying the parent proline structure and then computationally evaluating the performance of the new derivative. For instance, computational studies have analyzed how substituents on the pyrrolidine ring or modifications to the carboxylic acid group affect the catalyst's performance in aldol reactions. It was found that geometric differences, such as the ring size (e.g., comparing a five-membered proline ring to a four-membered azetidine (B1206935) ring) or the presence of heteroatoms, can alter key bond angles in the transition state, thereby influencing stereoselectivity.
This computational-led approach accelerates the discovery of organocatalysts with enhanced activity, higher enantioselectivity, and broader substrate scope, making it a cornerstone of modern catalyst development.
Emerging Research Frontiers and Green Chemistry Principles in N Trifluoroacetyl L Proline Methyl Ester Research
Development of Sustainable Synthetic Methodologies for N-Trifluoroacetyl-L-proline Methyl Ester
The synthesis of N-protected amino acid esters, including N-Trifluoroacetyl-L-proline methyl ester, has traditionally relied on methods that often involve hazardous solvents and reagents, leading to significant waste generation. Modern research is actively seeking to develop more sustainable synthetic routes that are safer, more efficient, and environmentally responsible.
A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. In the context of proline derivative synthesis, several innovative approaches are being explored, which are directly applicable to the production of N-Tfa-L-proline methyl ester.
Aqueous Medium: Water is the most desirable green solvent due to its non-toxicity, non-flammability, and abundance. L-proline itself has been shown to effectively catalyze various organic reactions in aqueous media, suggesting the feasibility of adapting synthetic and derivatization steps for this compound to water or water-cosolvent systems.
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. L-proline-based Natural Deep Eutectic Solvents (NaDES), such as those formed with glycerol, have been successfully used as both the solvent and catalyst in organic reactions. The recyclability and biodegradability of NaDES make them a highly attractive green alternative for the synthesis of proline derivatives.
Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), are gaining traction. Their favorable environmental profiles and performance characteristics make them suitable candidates for replacing conventional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) in the synthesis and purification of N-acylated amino esters.
The following table summarizes the properties and potential applications of various green solvents in the synthesis of this compound.
| Green Solvent/System | Key Properties | Potential Application in this compound Synthesis |
| Water | Non-toxic, non-flammable, readily available | Acylation and subsequent derivatization reactions. |
| L-proline/Glycerol (NaDES) | Biodegradable, recyclable, can act as catalyst and solvent | One-pot synthesis and functionalization, reducing process steps. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower toxicity than THF, higher boiling point | Replacement for chlorinated solvents in acylation and extraction steps. |
| γ-Valerolactone (GVL) | Bio-based, biodegradable, low vapor pressure | High-temperature reactions and as a stable medium for catalysis. |
This table is generated based on data from analogous proline derivative syntheses and green chemistry principles.
Improving the efficiency of chemical transformations is a cornerstone of green chemistry, with a focus on maximizing the incorporation of all materials used in the process into the final product (atom economy).
Biocatalysis: Enzymes offer remarkable selectivity and efficiency under mild conditions, often in aqueous environments. Lipases, for instance, can be used for the racemization-free amidation of L-proline, achieving a significantly higher atom economy (e.g., 86.4%) compared to traditional chemical methods (e.g., 45.5% via thionyl chloride activation). The principles of biocatalysis could be extended to the enzymatic acylation of L-proline methyl ester with a trifluoroacetyl donor or the selective hydrolysis of related derivatives, minimizing waste and avoiding harsh reagents. Immobilized enzymes further enhance sustainability by allowing for easy catalyst recovery and reuse.
Novel Functionalizations and Derivatizations of the Proline Scaffold
The proline ring is a versatile scaffold that can be functionalized at multiple positions to create a diverse range of molecules with unique properties. Research into novel derivatizations of N-protected prolines, including this compound, is a vibrant area of chemical exploration.
C4-Position Functionalization: The C4 position is a common site for modification. Starting from 4-hydroxyproline, a wide array of functional groups can be introduced via stereospecific reactions like Mitsunobu inversions, oxidations, and nucleophilic substitutions (SN2). This "proline editing" approach allows for the synthesis of peptides containing prolines with tailored steric and stereoelectronic properties. nih.govacs.org The N-Tfa group is stable under many of these reaction conditions, permitting the synthesis of a diverse library of 4-substituted N-Tfa-L-proline methyl esters.
C5-Position Functionalization: Stereoselective alkylations at the C5 position have been achieved through methods like electrochemical methoxylation followed by substitution and methylation. nih.gov This allows for the synthesis of α-substituted proline analogues, which are valuable in creating conformationally constrained peptides.
Spirocyclic Derivatives: Enantioselective catalytic approaches can be used to synthesize spirocyclic proline analogues, which are key components in antiviral drugs like ledipasvir. These complex scaffolds can be built upon the this compound framework.
The table below illustrates some of the functionalization possibilities on the proline ring.
| Position on Proline Ring | Type of Functionalization | Potential Functional Groups |
| C2 (α-carbon) | Stereoselective Alkylation | Methyl, other alkyl groups |
| C3 | Fluorination, Mannich Reaction | Fluoro, Amino-alkyl groups |
| C4 | SN2, Oxidation, Acylation, etc. | Fluoro, Azido, Thiol, Alkynyl, Aryl |
| C5 | Alkylation, Cycloaddition | Alkyl groups, Heterocyclic rings |
This table is compiled from various research findings on proline derivatization. nih.govacs.orgnih.gov
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a major leap in chemical manufacturing, offering enhanced safety, consistency, and efficiency.
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, purities, and reduced reaction times. The synthesis of N-Boc-3,4-dehydro-L-proline methyl ester has been successfully demonstrated in a modular flow reactor, achieving high yield and purity without traditional purification steps. researchgate.net This methodology can be adapted for the multi-step synthesis of this compound and its derivatives, enabling rapid and scalable production. researchgate.net Direct N-acylation of amines with esters has also been achieved in microreactors using plasma flow chemistry, suggesting a potential route for the trifluoroacetylation step. rsc.org
Automated Synthesis: Automated platforms, particularly in solid-phase peptide synthesis (SPPS), have revolutionized the creation of complex biomolecules. americanpeptidesociety.orgamidetech.com The "proline editing" strategy, where a proline derivative is modified on-resin after peptide chain assembly, is well-suited for automation. nih.govacs.org An automated synthesizer could incorporate a suitable proline precursor, and subsequent robotic steps could perform the N-trifluoroacetylation and other desired functionalizations, enabling high-throughput synthesis of diverse proline-containing peptides for screening and development. nih.govacs.org
Future Prospects in Tailored Stereoselective Transformations and New Chemical Space Exploration
The unique structural and electronic properties of this compound and its derivatives position them as valuable tools for future innovations in chemistry and drug discovery.
Tailored Stereoselective Transformations: The electron-withdrawing nature of the trifluoroacetyl group can significantly influence the stereochemical outcome of reactions. This property can be harnessed to develop novel organocatalysts or chiral auxiliaries based on the N-Tfa-proline scaffold for highly selective asymmetric synthesis. The stability of the N-Tfa group under various conditions, including acidic environments where Boc groups are labile, makes it a valuable protecting group in complex, multi-step stereoselective sequences. nih.govbath.ac.uk
New Chemical Space Exploration: The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. nbinno.com By using this compound as a building block, chemists can access novel fluorinated peptides and small molecules. The combination of the rigid proline scaffold with the unique properties of the trifluoroacetyl group allows for the exploration of previously inaccessible chemical space, leading to the discovery of new therapeutic agents and materials. nbinno.commdpi.com The development of diverse functionalization methods, coupled with automated synthesis, will accelerate the creation and screening of large libraries of these novel compounds. nih.govacs.orgnih.gov
Q & A
Q. What are the recommended synthetic routes for N-Tfa-L-proline methyl ester, and how can purity be validated?
Methodological Answer: this compound is typically synthesized via a two-step process: (1) Trifluoroacetylation of L-proline using trifluoroacetic anhydride (TFAA) under anhydrous conditions, followed by (2) esterification with methanol in the presence of a coupling agent (e.g., DCC/DMAP). Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., absence of residual solvents in H-NMR and C-NMR). For chiral integrity, polarimetry or chiral GC is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H-NMR : Identifies ester methyl groups (δ 3.6–3.8 ppm) and trifluoroacetyl signals (δ 3.4–3.6 ppm for CF).
- FT-IR : Confirms ester carbonyl (C=O stretch at ~1730 cm) and amide bonds (N-Tfa stretch at ~1670 cm).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 268.1 for CHFNO). Cross-referencing with spectral databases ensures structural fidelity .
Advanced Research Questions
Q. How can reaction conditions for this compound synthesis be optimized using statistical experimental design?
Methodological Answer: Adopt the Taguchi method (orthogonal arrays) to optimize parameters such as:
- Catalyst concentration (e.g., DCC: 1.0–1.5 mol%)
- Reaction temperature (0–25°C for trifluoroacetylation)
- Molar ratios (TFAA:L-proline = 1.2:1 to 1.5:1).
A L9 orthogonal array reduces experimental runs while maximizing data robustness. Post-optimization, validate using ANOVA to identify dominant factors (e.g., catalyst concentration contributes >70% variance in yield) .
Q. How should researchers address low yields or unexpected byproducts in this compound synthesis?
Methodological Answer: Low yields (<70%) often arise from:
- Incomplete trifluoroacetylation : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7).
- Ester hydrolysis : Use anhydrous solvents and molecular sieves.
- Byproducts (e.g., diketopiperazines): Mitigate via controlled reaction times (<24 hrs) and inert atmospheres.
For troubleshooting, employ LC-MS to detect intermediates and byproducts. Adjust stoichiometry or switch coupling agents (e.g., EDC/HOBt) to enhance efficiency .
Q. How can conflicting literature data on this compound’s stability be systematically analyzed?
Methodological Answer: Contradictions in stability data (e.g., decomposition rates in polar solvents) require:
- Controlled replication : Reproduce experiments under standardized conditions (pH, temperature).
- Meta-analysis : Compare datasets using Cochran’s Q test to assess heterogeneity.
- Advanced analytics : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to track degradation pathways. Cross-reference findings with prior studies to resolve discrepancies .
Data Reporting and Reproducibility
Q. What minimal experimental details are required to ensure reproducibility in publications?
Methodological Answer: Per the Beilstein Journal of Organic Chemistry guidelines:
- Synthesis : Document molar ratios, reaction times, temperatures, and purification methods (e.g., column chromatography conditions).
- Characterization : Provide full spectral data (NMR, IR, HRMS) in supplementary materials.
- Statistical reporting : Include confidence intervals for yields and purity (e.g., 95% CI for triplicate runs). Omit redundant data; prioritize novel findings in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
